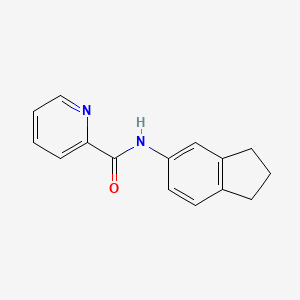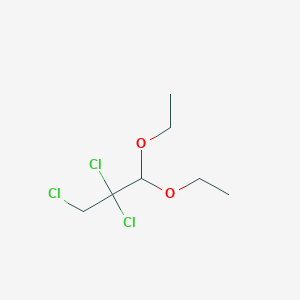
2,2,3-Trichloro-1,1-diethoxypropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichloro-1,1-diethoxypropane is an organic compound with the molecular formula C7H13Cl3O2 It is characterized by the presence of three chlorine atoms and two ethoxy groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing chlorine atoms.
科学的研究の応用
2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.
類似化合物との比較
Similar Compounds
2,2,3-Trichloropropanol: A precursor in the synthesis of 2,2,3-Trichloro-1,1-diethoxypropane.
2,2,3-Trichloro-1,1-dimethoxypropane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated compound with different substitution patterns.
特性
CAS番号 |
5456-96-2 |
|---|---|
分子式 |
C7H13Cl3O2 |
分子量 |
235.5 g/mol |
IUPAC名 |
2,2,3-trichloro-1,1-diethoxypropane |
InChI |
InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3 |
InChIキー |
IORZKDICRMLVPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(CCl)(Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


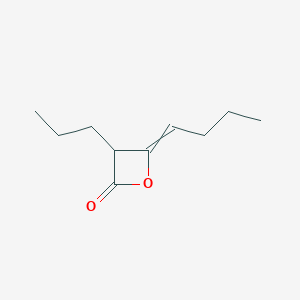

![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
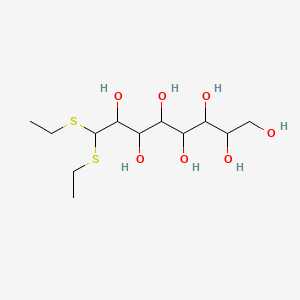
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
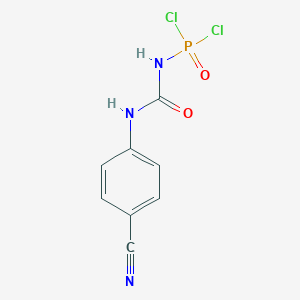
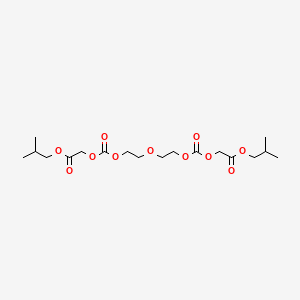
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
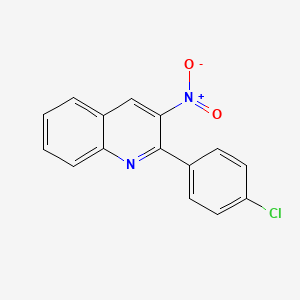
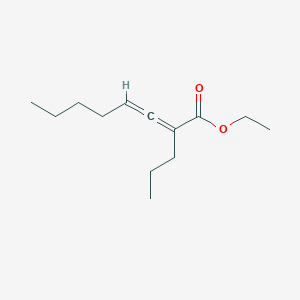
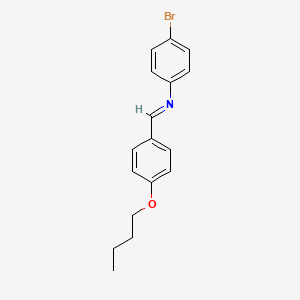
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
